molecular formula C6H4ClN3O4 B165296 2-Chloro-4,6-dinitroaniline CAS No. 3531-19-9

2-Chloro-4,6-dinitroaniline

Cat. No. B165296
CAS RN: 3531-19-9
M. Wt: 217.57 g/mol
InChI Key: LHRIICYSGQGXSX-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dinitroaniline is a chemical compound with the molecular formula C6H4ClN3O4 . It is a derivative of dinitroaniline, which can be prepared by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or by acid hydrolysis of 2,4-dinitroacetanilide .


Synthesis Analysis

The synthesis of 2-Chloro-4,6-dinitroaniline involves the chlorination of nitroanilines or nitrophenols in hydrochloric acid. This process yields pure products in good yield . The chlorination process yields 2-chloro-4,6-dinitroaniline by reacting 2,4-dinitroaniline with potassium chlorate in hydrochloric acid .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4,6-dinitroaniline is 217.567 . The compound exists in three polymorphic forms, which can be separated based on their mechanical properties .


Chemical Reactions Analysis

The hydrolysis of 2-Chloro-4,6-dinitroaniline has been studied . The presence of superstructure and the impact of solvent on the formation of different forms in the simple trimorphic system of 6-chloro-2,4-dinitroaniline (CDA) are also investigated .


Physical And Chemical Properties Analysis

2-Chloro-4,6-dinitroaniline has a melting point of 157-159 °C and a boiling point of 280°C. Its density is estimated to be 2.0410 and its refractive index is estimated to be 1.6000 .

Scientific Research Applications

Thermochemical Properties

A study by Silva et al. (2010) focuses on the thermochemical properties of 2-chloro-4,6-dinitroaniline. They derived the standard molar enthalpies of formation in both gaseous and crystalline phases. The standard molar enthalpies of sublimation were also calculated, providing critical data for understanding the compound's thermochemical behavior (Silva et al., 2010).

Analytical Chemistry and Environmental Monitoring

Krämer et al. (2008) developed rat monoclonal antibodies for 2,4-dinitroaniline and 2,6-dinitroaniline, which are relevant for detecting 2-chloro-4,6-dinitroaniline in environmental samples. These antibodies were used in competitive enzyme-linked immunosorbent assays (ELISAs) for sensitive analysis in water and soil, contributing to environmental surveillance monitoring (Krämer et al., 2008).

Chemical Synthesis

A study by Konecny and Wenger (1972) discusses the diazotization of 2-chloro-4,6-dinitroaniline in concentrated sulfuric acid, significantly catalyzed by water. This research provides insights into the chemical reactivity and potential applications in synthetic chemistry (Konecny & Wenger, 1972).

Crystallography and Polymorphism

Bag et al. (2012) explored the crystal structure and mechanical behavior of 6-chloro-2,4-dinitroaniline, a related compound. This study reveals the relationship between crystal structure and mechanical properties, which is vital for assessing the material's suitability in various applications (Bag et al., 2012).

Explosive Properties

Research by Mehilal et al. (2001) involved synthesizing new derivatives of 4,6-dinitrobenzofuroxan, including compounds related to 2-chloro-4,6-dinitroaniline. They characterized these compounds and evaluated their explosive properties, indicating potential applications in materials science (Mehilal et al., 2001).

Herbicide Research

Parka and Soper (1977) discussed the mode of action of dinitroaniline herbicides, including 2,6-dinitroaniline, closely related to 2-chloro-4,6-dinitroaniline. This research helps understand how these compounds affect plant growth, potentially guiding their use in agriculture (Parka & Soper, 1977).

Safety And Hazards

2-Chloro-4,6-dinitroaniline is classified as acutely toxic and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The formation of different forms in the simple trimorphic system of 6-chloro-2,4-dinitroaniline (CDA) has been investigated . The experiment was carried out as part of sorting three forms of CDA. The results showed that superstructures on form I resulted from combining anti-solvent crystallization and slow evaporative crystallization .

properties

IUPAC Name

2-chloro-4,6-dinitroaniline
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InChI

InChI=1S/C6H4ClN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRIICYSGQGXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063062
Record name 2-Chloro-4,6-dinitroaniline
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Molecular Weight

217.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dinitroaniline

CAS RN

3531-19-9
Record name 6-Chloro-2,4-dinitroaniline
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Record name 6-Chloro-2,4-dinitroaniline
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Record name Benzenamine, 2-chloro-4,6-dinitro-
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Record name 2-Chloro-4,6-dinitroaniline
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Record name 2-chloro-4,6-dinitroaniline
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Record name 6-CHLORO-2,4-DINITROANILINE
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Synthesis routes and methods I

Procedure details

183 parts of 2,4-dinitroaniline and 0.15 part of lignosulfonate are suspended in 220 parts of water and the suspension is ground. 800 parts of 32 % hydrochloric acid are charged to a reactor. Then 145 parts of a 33 % solution of sodium chlorate and the aqueous suspension of dinitroaniline obtained by wet grinding are added simultaneously in separate streams at 25° C. to the hydrochloric acid. The chlorate solution is added over 260 minutes and the suspension of dinitroaniline simultaneously over a somewhat shorter time of 240 minutes. The mixture is then allowed to react for 30 minutes. Excess chlorine is expelled and any chlorine residues remaining in the mixture are destroyed by adding a solution of sodium bisulfite. The product is then isolated by filtration, washed until neutral and dried, affording 204 parts of 2-chloro-4,6-dinitroaniline (yield: 94 %). Melting point: 157.5° C. (lit.: 157°-159° C.)
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Synthesis routes and methods II

Procedure details

183 parts of 2,4-dinitroaniline are suspended in 220 parts of water and the suspension is ground. 800 parts of 14.2 % hydrochloric acid are charged to a reactor. The hydrochloric acid may originate from a previous batch and, after isolation of the product, is recycled to the reactor. The aqueous suspension of dinitroaniline and a total of 78 parts of chlorine are then added simultaneously to the hydrochloric acid over 240 minutes, with the addition of dinitroaniline being made over 240 minutes, whereas the chlorine is added for a further 20 minutes, i.e. over a total time of 260 minutes. The batch is allowed to react for 30 minutes and excess chlorine is expelled over a further 30 minutes. The product is then isolated by filtration, washed until neutral and dried, affording 204 parts of 2-chloro-4,6-dinitroaniline, corresponding to a yield of 94 %. Melting point: 157.5° C. (lit. : 157°-159° C.). Analysis of gas chromatography shows that the product has the same retention time as authentic material. Comparable results are obtained by carrying out the reaction at 40° C.
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Synthesis routes and methods III

Procedure details

Once the total amount of 2,4-dinitroaniline and the corresponding amount of chlorine gas--an equimolar amount and c. 10 % excess of this latter--have been added to the hydrochloric acid, the batch is allowed to react for half an hour to 1 hour and then excess chlorine is expelled with nitrogen. The product is isolated by filtration, washed until neutral and dried. The 2-chloro-4,6-dinitroaniline is obtained by this process in a yield of 95 % with a content of less than 0.5 % by weight of unreacted starting material (dinitroaniline).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4,6-dinitroaniline
Reactant of Route 2
2-Chloro-4,6-dinitroaniline
Reactant of Route 3
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2-Chloro-4,6-dinitroaniline
Reactant of Route 4
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Reactant of Route 5
2-Chloro-4,6-dinitroaniline
Reactant of Route 6
2-Chloro-4,6-dinitroaniline

Citations

For This Compound
38
Citations
PM Krämer, S Forster, E Kremmer - Analytical and bioanalytical chemistry, 2008 - Springer
The development and characterization of one rat monoclonal antibody (mAb) for 2,4-dinitroaniline and of two rat mAbs for 2,6-dinitroaniline are described. With the immunization of rats …
Number of citations: 7 link.springer.com
MAVR da Silva, MDMCR da Silva… - The Journal of Chemical …, 2010 - Elsevier
The standard (p ∘ =0.1MPa) molar enthalpies of formation of 2-chloro-4,6-dinitroaniline and 4-chloro-2,6-dinitroaniline, in the gaseous phase, at T=298.15K, were derived from the …
Number of citations: 9 www.sciencedirect.com
CT Helmes, VA Fung, B Lewin… - … Science & Health …, 1982 - Taylor & Francis
The class of aromatic nitro compounds was studied in order to nominate chemicals to the National Cancer Institute as candidates for carcinogen bioassay. After application of several …
Number of citations: 8 www.tandfonline.com
A Zeck, MG Weller, R Niessner - Fresenius' journal of analytical chemistry, 1999 - Springer
The characterization of a commercially available monoclonal antibody directed against the explosive 2,4,6-trinitrotoluene (TNT) is reported. The cross-reactivities of various …
Number of citations: 90 link.springer.com
KJP Orton, JE Bayliss - Journal of the Chemical Society, Transactions, 1923 - pubs.rsc.org
… By the latter method 2-chloro-4 : 6dinitroaniline gave a product containing 93 per cent. of the dichloroa,mine. Owing to the low solubility of the aniline, which was at first mainly …
Number of citations: 0 pubs.rsc.org
Y Kawai, M Hayashi, N Tokitoh - Tetrahedron, 2005 - Elsevier
For the determination of absolute configuration of various chiral ketones, we examined some hydrazines having a heavy atom as crystalline auxiliaries, and found that 2-chloro-4,6-…
Number of citations: 7 www.sciencedirect.com
K Yates, H Wai - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
THE IONIZATION OF SOME TYPICAL WEAK BASES IN CONCENTRATED PERCHLORIC ACID Page 1 NOTES ACKNOWLEDGMENT The technical assistance of i\ilr. Arno Lehmann …
Number of citations: 42 cdnsciencepub.com
V Lopez‐Avila, R Northcutt - Journal of High Resolution …, 1982 - Wiley Online Library
Simultaneous detection with a 700‐A Hall™ and an NPD detector is an effective technique for characterizing chloro‐and chloronitroanilines in highly complex Publicly Owned Water …
AE Schouten - Recueil des Travaux Chimiques des Pays‐Bas, 1937 - Wiley Online Library
… A further proof that the nitro group enters the 6-position in this nitration is afforded by the fact that 2-chloro-4 : 6-dinitroaniline, mp 157O, as given by U 11 m a nn and S an 6 21), is …
Number of citations: 12 onlinelibrary.wiley.com
SR Hartshorn, JH Ridd - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
The rate profile for the nitration of 2-chloro-4-nitroaniline in 85–100% sulphuric acid accords with a reaction of the free amine, and this interpretation is consistent with the rate of nitration …
Number of citations: 3 pubs.rsc.org

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